2-Fluoro-4-methoxy-3-methylbenzoic acid is an aromatic compound characterized by a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of 184.17 g/mol. The compound is classified as a benzoic acid derivative, specifically within the category of fluorinated organic compounds. It is identified by the CAS number 1427433-72-4 and has potential applications in pharmaceuticals and organic synthesis.
The synthesis of 2-fluoro-4-methoxy-3-methylbenzoic acid typically involves several steps, utilizing commercially available starting materials. One common method includes:
The molecular structure of 2-fluoro-4-methoxy-3-methylbenzoic acid can be represented using various notations:
O=C(O)C1=CC=C(OC)C(C)=C1F
2-Fluoro-4-methoxy-3-methylbenzoic acid can undergo various chemical reactions due to its functional groups:
The mechanism of action for 2-fluoro-4-methoxy-3-methylbenzoic acid primarily revolves around its reactivity due to the functional groups present:
2-Fluoro-4-methoxy-3-methylbenzoic acid serves various scientific purposes:
This compound's unique structure and properties make it valuable in both academic research and industrial applications, particularly in drug discovery and development processes.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0